molecular formula C7H6BrClO B041808 4-bromo-2-chloro-1-methoxybenzene CAS No. 50638-47-6

4-bromo-2-chloro-1-methoxybenzene

Cat. No.: B041808
CAS No.: 50638-47-6
M. Wt: 221.48 g/mol
InChI Key: FPIQNBOUYZLESW-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Ethers

Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two aryl or alkyl groups) attached to an aromatic ring that is also substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). wikipedia.orguktradeinfo.com These compounds are a subset of the larger group of halogenated aromatic hydrocarbons. iloencyclopaedia.org Their chemical properties are influenced by the nature and position of the halogen atoms and the ether group on the aromatic ring. wikipedia.org

4-bromo-2-chloro-1-methoxybenzene fits directly into this category. It is an anisole (B1667542) (methoxybenzene) derivative, meaning it possesses a methoxy (B1213986) group (-OCH₃) on a benzene (B151609) ring. wikipedia.org The ring is further substituted with two different halogen atoms: a bromine atom at position 4 and a chlorine atom at position 2. This specific substitution pattern makes it a di-halogenated anisole. The presence of the ether linkage and the halogen substituents dictates its reactivity and potential applications in synthesis. wikipedia.orgfrancis-press.com

Significance of Substituted Methoxybenzenes in Chemical Research

Substituted methoxybenzenes, or anisoles, are significant building blocks in organic synthesis. psiberg.com The methoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. wikipedia.orgmdpi.com This means it increases the reactivity of the benzene ring towards electrophiles and directs incoming substituents to the positions ortho (adjacent) and para (opposite) to itself. wikipedia.org This predictable reactivity makes anisole derivatives valuable precursors for creating more complex molecules with specific substitution patterns. mdpi.com

Derivatives of methoxybenzene are used as intermediates in the manufacturing of a wide array of commercial products, including pharmaceuticals, agrochemicals like pesticides and herbicides, and dyes. psiberg.com Their utility also extends to the production of plasticizers and fragrances. wikipedia.orgpsiberg.com The ability to introduce various functional groups onto the anisole scaffold allows chemists to generate libraries of compounds for screening for biological activity, such as insect olfaction inhibitors. acs.org

Overview of Current Academic Research on this compound

Current academic research on this compound has primarily focused on its role as a key intermediate in the synthesis of environmental and toxicological reference standards. uiowa.eduresearchgate.netiucr.org

A significant application of this compound is as a starting material for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs). uiowa.eduiucr.orgiucr.org PCBs are persistent organic pollutants, and their metabolites are of high interest in human health and wildlife toxicology studies. iucr.org Researchers utilize this compound as a precursor in palladium-catalyzed cross-coupling reactions, specifically the Suzuki coupling, to construct the complex structures of these PCB metabolites. iucr.orgorganic-chemistry.orgwikipedia.org The ability to synthesize these metabolites allows for detailed structure-activity relationship (SAR) studies and investigations into their metabolic pathways, such as sulfonation and glucuronidation. iucr.org

To support this synthetic work, the precise three-dimensional structure of this compound has been determined through single-crystal X-ray diffraction. iucr.orgiucr.org The crystallographic data confirms the expected molecular geometry, showing no unusual bond distances or angles. uiowa.eduiucr.org A key structural feature noted is that the methoxy group is slightly rotated out of the plane of the benzene ring. uiowa.eduiucr.orgiucr.org This structural information is valuable for understanding the reactivity and interactions of this molecule and the larger PCB metabolites derived from it. iucr.org

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 50638-47-6 sigmaaldrich.com
Molecular Formula C₇H₆BrClO sigmaaldrich.comscbt.com
Molecular Weight 221.48 g/mol sigmaaldrich.comscbt.com
Appearance Solid sigmaaldrich.com
Melting Point ~37-39 °C chembk.com
Boiling Point ~209-210 °C chembk.com
InChI Key FPIQNBOUYZLESW-UHFFFAOYSA-N sigmaaldrich.com

Interactive Data Table: Crystal Structure Key Indicators for this compound

IndicatorValue
Study Type Single-crystal X-ray
Temperature (K) 90
R factor 0.019
wR factor 0.041
Data-to-parameter ratio 18.8
Source: iucr.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-1-methoxybenzene
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InChI

InChI=1S/C7H6BrClO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIQNBOUYZLESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198680
Record name 4-Bromo-2-chloroanisole
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Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-47-6
Record name 4-Bromo-2-chloroanisole
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Record name 4-Bromo-2-chloroanisole
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Record name 4-Bromo-2-chloroanisole
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Record name 4-bromo-2-chloroanisole
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Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 1 Methoxybenzene and Its Analogs

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of specifically substituted benzene (B151609) rings. The ability to direct incoming functional groups to a particular position on the aromatic ring is crucial for avoiding the formation of undesired isomers and ensuring the efficiency of the synthetic route.

Synthesis via Benzoic Acid Precursors

Benzoic acid derivatives serve as versatile starting materials for the synthesis of halogenated methoxybenzenes. The carboxyl group can be transformed into other functionalities or removed after directing the regioselective introduction of substituents.

One notable method involves the Hunsdiecker reaction or its modern variations. For instance, the synthesis of 2-bromo-4-chloro-1-methoxybenzene can be achieved from 5-chloro-2-methoxybenzoic acid. rsc.org In a specific procedure, reacting 5-chloro-2-methoxybenzoic acid with tetrabutylammonium (B224687) tribromide (Bu4NBr3) at 100°C for 16 hours yields the desired product in 87% yield. rsc.org This demonstrates a direct and efficient way to introduce a bromine atom ortho to the methoxy (B1213986) group while retaining the chlorine substituent.

Similarly, other substituted methoxybenzoic acids can be used to generate a variety of bromo-methoxybenzene derivatives. The general procedure involves heating the benzoic acid precursor with a brominating agent like Bu4NBr3 in a suitable solvent such as acetonitrile. rsc.org The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired product. rsc.org

A process for preparing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for the drug dapagliflozin, starts from 5-bromo-2-chlorobenzoic acid. google.comgoogle.com This benzoic acid is first converted to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. google.comgoogle.com The subsequent Friedel-Crafts acylation with phenetole, followed by reduction, illustrates the utility of benzoic acid precursors in building more complex molecular frameworks. google.comgoogle.com

Table 1: Synthesis of Bromo-methoxybenzenes from Benzoic Acid Precursors


PrecursorReagentsProductYieldReference
5-chloro-2-methoxybenzoic acidBu4NBr32-bromo-4-chloro-1-methoxybenzene87% google.com
4-fluoro-2-methoxybenzoic acidBu4NBr31-bromo-4-fluoro-2-methoxybenzene75% google.com
4-chloro-2-methoxybenzoic acidBu4NBr31-bromo-4-chloro-2-methoxybenzene83% google.com
4-bromo-2-methoxybenzoic acidBu4NBr31,4-dibromo-2-methoxybenzene72% google.com

Nucleophilic Aromatic Substitution in Halobenzene Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of halobenzenes, particularly those activated by electron-withdrawing groups. While classical SNAr reactions are typically challenging on electron-neutral or -rich halobenzenes, recent advancements have expanded the scope of this reaction. nih.gov

The synthesis of substituted ethers from halobenzenes can be achieved via SNAr, where a methoxide (B1231860) source displaces a halide ion. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in electrophilic aromatic substitution. However, factors like the nature of the nucleophile, solvent, and the presence of catalysts can influence this reactivity order. researchgate.net

Recent research has demonstrated that transition metal catalysis can facilitate SNAr reactions on less reactive chloro- and bromobenzenes. nih.gov Rhodium(III) catalysts, for example, have been shown to activate halobenzenes towards nucleophilic attack by alcohols, enabling the synthesis of aryl ethers that are difficult to obtain through traditional methods. nih.gov This approach involves the coordination of the metal to the arene, which increases its electrophilicity and facilitates the substitution reaction. nih.gov

While direct SNAr on a dihalobenzene to produce 4-bromo-2-chloro-1-methoxybenzene is not a commonly reported high-yield strategy due to regioselectivity challenges, the principles of SNAr are fundamental in the synthesis of its precursors and analogs. For instance, the synthesis of 4-aminoquinazolines, a privileged structure in medicinal chemistry, often relies on the regioselective SNAr at the 4-position of 2,4-dichloroquinazoline (B46505) precursors. nih.gov

Strategies for Introducing Halogens onto Anisole (B1667542) Scaffolds

The direct halogenation of anisole and its derivatives is a common strategy for synthesizing haloanisoles. The methoxy group is an activating, ortho-, para-directing group, which influences the regioselectivity of the halogenation reaction.

Electrophilic halogenation using reagents like N-halosuccinimides (NXS) in fluorinated alcohols such as hexafluoroisopropanol (HFIP) provides a mild and regioselective method for halogenating arenes. researchgate.net This method allows for the synthesis of a wide variety of halogenated arenes in good yields with high regioselectivity. researchgate.net For instance, the bromination of substituted anisoles can be directed to specific positions based on the electronic and steric effects of the existing substituents.

Enzyme-catalyzed halogenation offers a green and highly regioselective alternative to chemical methods. nih.govnih.gov The FAD-dependent halogenase RebH, for example, can catalyze the regioselective halogenation of aromatic compounds. nih.govnih.gov While its primary substrate is tryptophan, studies have shown its utility on other arenes, offering the potential for developing biocatalytic routes to specifically halogenated anisoles. nih.gov

The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity. For example, using molecular bromine in methanol (B129727) can lead to methoxy-bromination of alkenes, a reaction that proceeds with high regio- and stereoselectivity. orientjchem.org While not a direct halogenation of the anisole ring, this highlights the diverse strategies available for introducing halogens into organic molecules.

Catalysis in the Synthesis of Halogenated Methoxybenzenes

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. Transition metal catalysis, in particular, has revolutionized the synthesis of functionalized aromatic compounds.

Transition Metal-Catalyzed Halogenation

Transition metal catalysts can enhance the reactivity and selectivity of halogenation reactions. Iron catalysts, for instance, have been employed for the halogenation of various aromatic compounds. rsc.orgnih.govresearchgate.net Iron(III) nitrate (B79036) in water has been shown to catalyze the C-H bromination of 8-amidoquinolines under mild conditions. nih.gov This method, which likely proceeds through a single-electron transfer (SET) mechanism, offers a simple and efficient protocol for regioselective halogenation. nih.gov

An Fe2O3/zeolite catalyst system has been developed for the bromination of non-activated aromatic compounds. rsc.org In this system, the active catalytic species, FeBr3, is formed in situ from HBr and Fe2O3. rsc.org This cost-effective and recyclable catalyst system is also amenable to one-pot sequential bromination and C-C bond formation reactions. rsc.org

The development of transition metal-catalyzed hydrohalogenation of alkenes also presents an indirect route to halogenated compounds that could serve as precursors to halogenated methoxybenzenes. nih.gov Iron-catalyzed radical Markovnikov hydrohalogenation provides a valuable and practical alternative to traditional methods that often require harsh acidic conditions. nih.gov

Palladium-Catalyzed Coupling Reactions in Precursor Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the synthesis of complex organic molecules. nih.govnih.govorgsyn.orgsigmaaldrich.commdpi.compreprints.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

In the context of synthesizing precursors for this compound, palladium-catalyzed couplings can be used to introduce various functional groups onto a dihalogenated benzene ring. The chemoselectivity of these reactions is often dependent on the relative reactivity of the C-X bonds (I > Br > Cl). researchgate.net This allows for the selective functionalization of a more reactive C-I or C-Br bond in the presence of a less reactive C-Cl bond.

For example, a Suzuki-Miyaura coupling could be used to introduce a substituent at the 4-position of a 1-bromo-4-iodo-2-chlorobenzene precursor, leaving the bromo and chloro groups intact for further transformations. The choice of palladium catalyst and ligands is crucial for achieving the desired selectivity and yield. researchgate.netnih.govnih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that enables the formation of C-N bonds. nih.govorgsyn.orgmdpi.compreprints.org This reaction could be employed to introduce an amino group onto a halobenzene precursor, which can then be further modified to generate a variety of substituted anisole derivatives. The development of highly active and versatile catalyst systems has expanded the scope of this reaction to include a wide range of aryl halides and amines. orgsyn.orgmdpi.com

Table 2: Overview of Palladium-Catalyzed Coupling Reactions


ReactionBond FormedKey FeaturesReferences
Suzuki-Miyaura CouplingC-CVersatile for forming biaryl structures; tolerant of many functional groups.[2, 14, 19, 22]
Buchwald-Hartwig AminationC-NEfficient for synthesizing anilines and other N-arylated compounds.[1, 10, 22, 29]

Nickel-Catalyzed Transformations for Halogenated Aromatics

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. ucla.edunih.govsquarespace.com The unique reactivity of nickel allows for the activation of a broader range of electrophiles, including aryl chlorides, which are often less reactive in palladium-based systems. diaogroup.org This is particularly relevant for the functionalization of molecules like this compound, which contains both a bromine and a chlorine substituent.

The field has seen rapid growth due to nickel's earth abundance and its ability to participate in diverse catalytic cycles, including those involving Ni(I), Ni(II), and Ni(III) oxidation states, as well as radical pathways. squarespace.com These varied mechanistic possibilities enable a wide array of transformations, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, to be performed on complex halogenated aromatic substrates.

A significant advantage of nickel catalysis is the potential for chemoselective functionalization of polyhalogenated arenes. By carefully selecting the nickel catalyst, ligands, and reaction conditions, it is often possible to selectively react at one halogen position over another. For instance, the greater reactivity of the C-Br bond compared to the C-Cl bond can be exploited to achieve selective cross-coupling at the bromine-bearing position of this compound.

Recent advancements have also focused on the development of novel ligands that enhance the activity and selectivity of nickel catalysts. ucla.edu For example, bulky monodentate phosphine (B1218219) ligands have been shown to be highly effective in challenging cross-coupling reactions. ucla.edu Furthermore, the combination of nickel catalysis with other synthetic techniques, such as photoredox catalysis, has opened up new avenues for the functionalization of aryl halides under mild conditions. uni-regensburg.de

While specific examples of nickel-catalyzed transformations directly on this compound are not extensively detailed in the literature, the general principles and a vast body of research on other halogenated aromatics strongly suggest the applicability of these methods for the selective modification of this compound. The choice of catalyst system would be crucial in dictating the outcome of the reaction, allowing for the introduction of a wide range of substituents at either the bromo or chloro position, depending on the desired target molecule.

Multi-Step Synthetic Sequences and Optimized Procedures

The synthesis of specifically substituted aromatic compounds like this compound often requires a multi-step approach to control the regiochemistry of the halogen substituents. The order of introduction of the functional groups is critical in directing the position of subsequent substitutions.

A pertinent example of a multi-step synthesis for a closely related isomer, 2-bromo-4-chloro-1-methoxybenzene, involves the bromination of a substituted benzoic acid precursor. rsc.org This procedure highlights a common strategy where an existing functional group directs the position of the incoming halogen.

The synthesis of 2-bromo-4-chloro-1-methoxybenzene was achieved from 5-chloro-2-methoxybenzoic acid. rsc.org The reaction was carried out using tetrabutylammonium tribromide (Bu4NBr3) as the brominating agent. The details of this transformation are summarized in the table below.

Table 1: Synthesis of 2-bromo-4-chloro-1-methoxybenzene

Starting MaterialReagentEquivalents of ReagentSolventTemperature (°C)Time (h)Yield (%)
5-chloro-2-methoxybenzoic acidBu4NBr32.0-1001687

Data sourced from reference rsc.org

This reaction demonstrates an effective method for the regioselective bromination of an electronically modified benzene ring. The methoxy and carboxylic acid groups on the starting material influence the position of the incoming bromide. Following the bromination, a decarboxylation step would be necessary to arrive at the final 2-bromo-4-chloro-1-methoxybenzene.

Another relevant multi-step synthesis is that of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which shares the same 1,2,4-substitution pattern of halogens and an alkoxy-related group on the benzene ring. google.comchemicalbook.com This process starts from 5-bromo-2-chlorobenzoic acid, which is first converted to its acid chloride. This is followed by a Friedel-Crafts acylation with phenetole, and the resulting ketone is then reduced to the final product. This sequence illustrates a robust strategy for constructing complex aromatic molecules with precise substitution patterns.

The synthesis of this compound itself would likely follow a similar logic, starting from a commercially available substituted anisole or phenol (B47542). For example, one could envision a synthetic route starting from 2-chloro-4-bromoaniline. The amino group could be converted to a methoxy group via a Sandmeyer-type reaction followed by methylation, or through other functional group interconversion methods. Alternatively, starting with 2-chloroanisole, a regioselective bromination at the 4-position could be achieved by careful choice of brominating agent and reaction conditions, taking into account the directing effects of the chloro and methoxy substituents. The optimization of such a sequence would involve screening different reagents, solvents, and temperatures to maximize the yield and purity of the desired product.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloro 1 Methoxybenzene

Electrophilic Aromatic Substitution Patterns on Halogenated Anisoles

The reactivity of halogenated anisoles in electrophilic aromatic substitution (EAS) is dictated by the cumulative electronic and steric effects of the substituents on the benzene (B151609) ring. In 4-bromo-2-chloro-1-methoxybenzene, the methoxy (B1213986) (-OCH₃) group at position C1 is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C2, C6, and C4). mdpi.com Conversely, the halogen substituents, a chloro group at C2 and a bromo group at C4, are deactivating yet also ortho- and para-directing. mdpi.com

The directing effects of these groups are as follows:

Methoxy group (-OCH₃ at C1): Strongly activating, ortho, para-directing.

Chloro group (-Cl at C2): Deactivating, ortho, para-directing (to C1, C3, C5).

Bromo group (-Br at C4): Deactivating, ortho, para-directing (to C3, C5).

In any competition, the robust activating nature of the methoxy group overwhelmingly governs the regiochemical outcome of the reaction. The positions ortho (C2) and para (C4) to the methoxy group are already occupied. Therefore, electrophilic attack is predominantly directed to the vacant C6 position. Secondary sites of attack are the C3 and C5 positions, which are ortho to the halogen substituents and meta to the methoxy group.

For instance, in the nitration of anisole (B1667542), a mixture of ortho and para isomers is typically formed. mdpi.com For this compound, the substitution pattern would strongly favor the introduction of an electrophile, such as a nitro group (-NO₂), at the C6 position, which is ortho to the activating methoxy group and meta to the deactivating chloro group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major ProductPredicted Minor Product(s)
HNO₃/H₂SO₄ (Nitration)4-Bromo-2-chloro-1-methoxy-6-nitrobenzene4-Bromo-2-chloro-1-methoxy-5-nitrobenzene
Br₂/FeBr₃ (Bromination)2,4-Dibromo-6-chloro-1-methoxybenzene4,5-Dibromo-2-chloro-1-methoxybenzene
ICl (Iodination)4-Bromo-2-chloro-6-iodo-1-methoxybenzene4-Bromo-2-chloro-5-iodo-1-methoxybenzene
SO₃/H₂SO₄ (Sulfonation)5-Bromo-3-chloro-4-methoxybenzenesulfonic acid3-Bromo-5-chloro-4-methoxybenzenesulfonic acid

Note: This table is based on established principles of electrophilic aromatic substitution, as direct experimental data for this specific substrate is limited.

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SₙAr) reactions typically proceed through two primary mechanisms: the addition-elimination (SₙAr) pathway and the elimination-addition (benzyne) pathway.

The addition-elimination mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglumenlearning.com The substrate this compound lacks such strong EWGs; instead, it possesses an electron-donating methoxy group and weakly deactivating halogens. This electronic configuration makes the formation of a stable Meisenheimer complex energetically unfavorable, thus rendering the substrate generally inert to SₙAr reactions via the addition-elimination pathway under standard conditions. libretexts.org

The elimination-addition mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate and requires a very strong base, such as sodium amide (NaNH₂), and the presence of a proton on a carbon atom adjacent (ortho) to the leaving group. masterorganicchemistry.com For this compound, this reaction could theoretically be initiated by the abstraction of a proton from C3 or C5. However, these reactions are not common and require harsh conditions. Without specific experimental reports, it is presumed that this compound is not readily susceptible to nucleophilic substitution on the aromatic ring.

Cross-Coupling Reactivity and Derivatization

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring allows for selective functionalization due to their differential reactivity.

The reactivity of aryl halides in the oxidative addition step of the catalytic cycle—the rate-determining step in many cross-coupling reactions—generally follows the order: I > Br > OTf > Cl. yonedalabs.com Consequently, the carbon-bromine (C-Br) bond at the C4 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C2 position. This reactivity difference enables chemoselective cross-coupling reactions to be performed at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Kumada, Negishi, Stille)

Selective C-C bond formation at the C4 position of this compound can be achieved with high efficiency using a variety of standard cross-coupling protocols.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents.

Kumada Coupling: This involves the reaction of the aryl halide with a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes.

Negishi Coupling: An organozinc reagent is coupled with the aryl halide, catalyzed by nickel or palladium.

Stille Coupling: This method uses an organotin (organostannane) reagent and a palladium catalyst. organic-chemistry.orgwikipedia.org While versatile, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature), the Suzuki-Miyaura reaction, for example, can be used to introduce a new aryl or alkyl group at the C4 position.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

Reactant 1Reactant 2Catalyst / LigandBaseSolventProductYield
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene2-Chloro-4-phenyl-1-methoxybenzeneHigh
This compoundMethylboronic acidPdCl₂(dppf)K₃PO₄Dioxane2-Chloro-1-methoxy-4-methylbenzeneHigh

Note: This table illustrates expected outcomes based on established Suzuki-Miyaura reaction protocols.

Carbon-Heteroatom Bond Formation (e.g., Amination, Etherification)

The selective formation of carbon-heteroatom bonds also occurs preferentially at the more reactive C-Br bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. libretexts.orgwikipedia.orgorganic-chemistry.org Using this compound, various amines can be introduced at the C4 position. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.orgbeilstein-journals.org

Ullmann Condensation (Etherification): This classic copper-catalyzed reaction, and its modern palladium-catalyzed variants, can be used to form diaryl ethers by coupling an aryl halide with a phenol (B47542) or an alcohol. wikipedia.orgorganic-chemistry.org This would allow for the synthesis of 4-aryloxy-2-chloro-1-methoxybenzene derivatives from the title compound.

Spectroscopic Characterization Techniques for Structural Confirmation and Analysis of 4 Bromo 2 Chloro 1 Methoxybenzene

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of 4-bromo-2-chloro-1-methoxybenzene. Unlike low-resolution mass spectrometry, which provides integer mass-to-charge (m/z) ratios, HRMS can measure m/z values to several decimal places. This high precision allows for the determination of the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass for the proposed molecular formula, C₇H₆BrClO.

The presence of bromine and chlorine atoms, both of which have multiple stable isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic pattern in the mass spectrum. HRMS can resolve these isotopic peaks, and the observed pattern must match the theoretical distribution for a molecule containing one bromine and one chlorine atom. This provides definitive evidence for the presence and number of these halogen atoms.

Technique Application Expected Data for C₇H₆BrClO
HRMS (e.g., ESI-TOF) Provides the exact mass of the molecular ion, confirming the elemental composition.The calculated monoisotopic mass is 219.9258. HRMS analysis should yield an experimental mass that closely matches this value. The isotopic pattern will show characteristic M, M+2, and M+4 peaks due to the presence of Br and Cl isotopes.

X-ray Diffraction Studies for Solid-State Molecular Conformation

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography has confirmed its molecular structure. researchgate.netresearchgate.net

The studies show that the benzene (B151609) ring is planar, as expected. The C-Br, C-Cl, and C-O bond lengths and the angles between the substituents on the aromatic ring are within the normal ranges for such compounds. A key conformational feature revealed by X-ray diffraction is the orientation of the methoxy (B1213986) group relative to the plane of the benzene ring. The data indicates that the methoxy group is slightly rotated out of the plane of the benzene ring. researchgate.net This type of detailed conformational information is invaluable for understanding intermolecular interactions in the solid state and can inform studies on its use as a starting material in further syntheses. nih.govresearchgate.net

Parameter Finding from X-ray Diffraction
Molecular Geometry Confirms the connectivity and substitution pattern of the benzene ring.
Bond Distances and Angles Provides precise measurements for all bonds and angles, which are consistent with standard values for similar structures.
Conformation Shows the planarity of the benzene ring and the slight out-of-plane rotation of the methoxy group.

Computational Chemistry and Theoretical Insights into 4 Bromo 2 Chloro 1 Methoxybenzene

Density Functional Theory (DFT) Calculations of Molecular Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 4-bromo-2-chloro-1-methoxybenzene, DFT calculations are employed to predict its most stable three-dimensional arrangement, known as the optimized molecular geometry.

The process begins by constructing an initial guess of the molecule's structure. This structure is then subjected to a geometry optimization algorithm, which systematically alters the positions of the atoms to find the lowest energy conformation on the potential energy surface. A common and robust method for this purpose is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory accounts for electron correlation and provides a good description of molecular systems.

The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, calculations would reveal the precise lengths of the carbon-carbon bonds within the benzene (B151609) ring, the C-Br, C-Cl, C-O, and O-CH₃ bonds, as well as the C-H bonds. It is expected that the benzene ring would exhibit slight distortions from a perfect hexagon due to the electronic effects of the different substituents. The methoxy (B1213986) group (-OCH₃) is not perfectly coplanar with the benzene ring; theoretical calculations can quantify the exact C-C-O-C dihedral angle, indicating the degree of this rotation. mdpi-res.com

Table 1: Predicted Geometric Parameters for this compound using DFT (Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is intended for representative purposes.)

ParameterAtoms InvolvedPredicted Value
Bond LengthC1-C21.40 Å
Bond LengthC1-O1.36 Å
Bond LengthC2-Cl1.74 Å
Bond LengthC4-Br1.91 Å
Bond AngleCl-C2-C1120.5°
Bond AngleBr-C4-C3119.8°
Dihedral AngleC2-C1-O-CH₃~5.0°

Prediction of Spectroscopic Properties through Quantum Mechanical Models

Quantum mechanical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra serve as invaluable aids in the analysis of experimentally obtained data.

Following the geometry optimization, a frequency calculation is performed at the same level of theory (e.g., DFT/B3LYP). This computation determines the normal modes of vibration for the molecule. Each mode corresponds to a specific collective motion of the atoms, such as the stretching of a C-H bond, the bending of a C-C-C angle, or the torsional motion of the methoxy group. The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum.

For a complex molecule like this compound, this analysis allows for the precise assignment of absorption bands in an experimental spectrum to specific molecular vibrations. For instance, characteristic frequencies can be identified for the aromatic C-H stretches, C-C ring vibrations, and the stretches corresponding to the C-Cl, C-Br, and C-O bonds. Comparing the computed spectrum with an experimental one can confirm the structure of a synthesized compound.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: The following data is illustrative and represents a selection of characteristic vibrational modes.)

Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
3100-3000Aromatic C-H stretchingWeak-Medium
2950-2850CH₃ stretching (methoxy)Medium
1600-1585C=C aromatic ring stretchingMedium-Strong
1250Asymmetric C-O-C stretchingStrong
1050Symmetric C-O-C stretchingMedium
780C-Cl stretchingStrong
650C-Br stretchingStrong

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. DFT calculations provide access to the molecular orbitals and their energy levels, which are crucial for understanding chemical behavior. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 3: Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: The following data is illustrative of typical results from a DFT calculation.)

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity
Ionization Potential6.8 eVEnergy required to remove an electron
Electrophilicity Index2.7 eVMeasure of electrophilic character

Reaction Mechanism Simulations and Transition State Identification

Beyond static properties, computational chemistry can simulate the entire course of a chemical reaction, providing deep insights into the mechanism. For this compound, which can participate in reactions such as nucleophilic substitution or metal-catalyzed cross-coupling, simulations can map out the energetic landscape of the reaction pathway.

This process involves identifying all reactants, intermediates, products, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. Using DFT, chemists can perform a transition state search to find the specific geometry of this fleeting species.

Once the transition state structure is located and confirmed (by the presence of a single imaginary frequency in a vibrational analysis), its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is directly related to the rate of the reaction; a higher activation energy corresponds to a slower reaction. By mapping the full reaction profile, including intermediates and multiple transition states, one can elucidate complex multi-step mechanisms, rationalize product distributions, and design more efficient synthetic routes. For example, simulating a Suzuki coupling at the bromine position would involve modeling the oxidative addition, transmetalation, and reductive elimination steps, identifying the transition state for the rate-determining step.

Applications of 4 Bromo 2 Chloro 1 Methoxybenzene in Synthetic Chemistry and Allied Fields

Role as a Key Intermediate in Pharmaceutical Synthesis

While broadly classified as an intermediate for pharmaceutical development, the direct application of 4-bromo-2-chloro-1-methoxybenzene as a precursor for specific, marketed Active Pharmaceutical Ingredients (APIs) is not extensively detailed in readily available literature. Its utility is more pronounced in the field of drug discovery, where it provides a scaffold for creating novel molecules with potential therapeutic activity.

This compound, also known by its synonym 4-bromo-2-chloroanisole, is recognized as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.compharmint.net It is considered a valuable building block in medicinal chemistry for the creation of new therapeutic agents. chemimpex.com Its structure allows for diverse functional groups to be introduced, facilitating the development of complex bioactive molecules. chemimpex.com

The development of new anticancer agents is a significant area where derivatives of this compound find application. Specifically, its derivative, 4-bromo-2-chlorophenol (B165030), serves as a key component in the synthesis of compounds designed to act as tubulin polymerization inhibitors. nih.gov Biphenyl-4-carboxylic acid derivatives are a class of molecules known to exhibit this anticancer activity. nih.gov

In a representative synthesis, 4-bromo-2-chlorophenol is reacted with 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid to form the ester 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. nih.gov This reaction creates a complex biphenyl (B1667301) structure, a scaffold known for its utility in developing therapeutic agents. nih.gov

Table 1: Synthesis of a Biphenyl Carboxylate Tubulin Inhibitor Scaffold

Reactant 1 Reactant 2 Key Reagents Product Potential Application

Utility in Agrochemical and Fine Chemical Production

In addition to pharmaceuticals, this compound is an intermediate in the production of agrochemicals. It is specifically noted for its use in developing herbicides and pesticides, where its halogenated structure contributes to the biological activity required for crop protection. chemimpex.com The compound also exhibits antimicrobial properties, making it useful in the formulation of biocides. chemimpex.com As a fine chemical, its primary value lies in its role as a versatile organic building block for synthesizing complex molecules. cymitquimica.com

Advanced Materials Science Applications

A review of the available scientific literature does not indicate documented applications of this compound in the field of advanced materials science. While related chemical structures, such as other biphenyl compounds, are used in applications like organic light-emitting diodes (OLEDs), no specific use for this particular compound has been found. nih.gov

Synthesis of Polychlorinated Biphenyl (PCB) Metabolite Analogs

One of the most significant and well-documented applications of this compound is its use as a starting material for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs). researchgate.netuiowa.edu These metabolites are crucial for toxicological studies to understand the environmental impact and biological fate of PCBs. researchgate.net

The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where this compound is coupled with a suitable boronic acid. researchgate.net The resulting methoxylated biphenyl congener can then be readily converted to the corresponding hydroxylated PCB derivative, which serves as an analytical standard. researchgate.net This synthetic approach offers high selectivity and good yields compared to older methods. researchgate.net

Table 2: Application in PCB Metabolite Synthesis

Starting Material Reaction Type Key Advantage Product Type Purpose

Environmental Fate and Biotransformation of Halogenated Anisoles, Including 4 Bromo 2 Chloro 1 Methoxybenzene

Environmental Occurrence and Distribution of Halomethoxybenzenes

Halomethoxybenzenes (HMBs), a class of compounds that includes halogenated anisoles and veratroles, are found across the globe, from temperate zones to the polar regions. zhongkefu.com.cn Their presence has been documented in the atmosphere, water, and even in living organisms. nih.govzhongkefu.com.cn While some HMBs have anthropogenic origins, many are naturally produced by organisms like wood-rotting fungi and marine algae. nih.govresearchgate.net

Research indicates that HMBs can travel long distances in the atmosphere. nih.govnih.gov They often enter the atmosphere by evaporating from water bodies. nih.gov This is true even for HMBs that originate in terrestrial environments; they can be transported to aquatic systems through runoff, either as the HMBs themselves or as their precursor phenolic compounds. nih.gov Once in the atmosphere, their long half-lives contribute to their potential for widespread dispersal. researchgate.net

The distribution of different HMBs can vary by location. For instance, a study in the Nordic region found that the abundance of bromoanisoles (BAs) was lower at an inland site compared to a coastal site, suggesting a link to marine environments. zhongkefu.com.cn Conversely, drosophilin A methyl ether (DAME), a chlorinated HMB produced by terrestrial fungi, was found in similar concentrations at both sites. zhongkefu.com.cn The presence of HMBs in remote areas underscores their capacity for long-range environmental transport. nih.govdiva-portal.org

Table 1: Abundance of selected Halomethoxybenzenes at two Nordic monitoring sites zhongkefu.com.cn

Compound Råö (coastal) Abundance Order Pallas (inland) Abundance Order
Sum of Bromoanisoles (SBAs) 1 2
Drosophilin A methyl ether (DAME) 2 1
Tetrachloroveratrole (TeCV) 3 3

Biotic Degradation Pathways

The transformation of halogenated compounds in the environment is significantly influenced by biological processes, particularly those carried out by microorganisms.

A key biotic pathway for the formation of haloanisoles is the microbial O-methylation of halophenols. nih.govresearchgate.net This process, carried out by various bacteria and fungi, can convert toxic halophenols into the corresponding haloanisoles, which are often associated with earthy or musty odors. nih.govnih.gov In drinking water distribution systems, for example, bacteria such as Sphingomonas and Pseudomonas have been identified as significant contributors to this transformation. nih.govresearchgate.net These microorganisms possess enzymes called O-methyltransferases (OMTs) that facilitate the transfer of a methyl group, often from a donor molecule like S-adenosyl methionine, to the halophenol. nih.gov

The efficiency of this conversion can be influenced by several factors, including the specific microbial strains present and the structure of the halophenol itself. nih.gov For instance, the degree of dissociation of the halophenol and the steric hindrance of the halogen atoms can affect the rate of methylation. nih.gov

Table 2: Examples of Bacteria Involved in Haloanisole Formation nih.govresearchgate.net

Bacterial Genus Role in Drinking Water Systems
Sphingomonas Dominant and important for O-methylation.

While the primary focus is on the formation of haloanisoles, it is important to understand the broader context of enzymatic transformations of halogenated compounds. Enzymes play a crucial role in the breakdown of various environmental contaminants, including organophosphorus pesticides. nih.gov These pesticides are a major class of chemicals used in agriculture. researchgate.net

The primary mechanism of toxicity for many organophosphate pesticides is the inhibition of the enzyme acetylcholinesterase. nih.gov However, other enzymes, known as organophosphorus hydrolases, can detoxify these compounds. mdpi.comnih.gov These enzymes can break down the chemical bonds in organophosphates, often converting them into less toxic metabolites. researchgate.net This process of enzymatic degradation is a key area of research for bioremediation strategies to clean up contaminated environments. nih.gov While not directly forming 4-bromo-2-chloro-1-methoxybenzene, this illustrates the power of enzymatic processes in transforming halogenated organic compounds in the environment. The biotransformation of organophosphates can involve hydrolysis reactions catalyzed by enzymes like phosphotriesterases. researchgate.net

Environmental Transport and Persistence Considerations

The environmental transport and persistence of halomethoxybenzenes are key factors in their widespread distribution. nih.gov As mentioned earlier, their physical and chemical properties allow for long-range atmospheric transport. researchgate.netnih.gov This is particularly true for compounds with higher volatility and longer atmospheric half-lives. researchgate.net

The persistence of these compounds in the environment means they can remain for extended periods, allowing for their accumulation in various environmental compartments. nih.gov Some HMBs have been shown to bioaccumulate in aquatic and terrestrial organisms. nih.gov For example, halogenated dimethoxy compounds have been found in fish and other wildlife. nih.gov

The exchange between different environmental media, such as air-water and air-soil exchange, also plays a crucial role in their distribution. diva-portal.org Studies have shown that for some HMBs, the exchange between these compartments can be close to a steady state, indicating a continuous cycling between the atmosphere, water, and soil. diva-portal.org The increasing concentrations of some HMBs in the Canadian High Arctic air, for instance, highlight the effectiveness of long-range transport and the potential for these compounds to accumulate in remote ecosystems. rsc.orgrsc.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound
Halomethoxybenzenes HMBs
Bromoanisoles BAs
Drosophilin A methyl ether DAME
Tetrachloroveratrole TeCV
Pentachloroanisole PeCA
Halophenols HPs
S-adenosyl methionine SAM
Acetylcholinesterase AChE
Organophosphorus hydrolases
Phosphotriesterases
2,4-dibromoanisole DiBA
2,4,6-tribromoanisole TriBA
2-chloroanisole 2-CA
2,4-dichloroanisole 2,4-DCA
2,4,6-trichloroanisole 2,4,6-TCA
2,3,6-trichloroanisole 2,3,6-TCA
2-chlorophenol 2-CP
2,4-dichlorophenol 2,4-DCP
2,4,6-trichlorophenol TCP
Polychlorinated biphenyls PCBs
Dapagliflozin-D5
Dapagliflozin
5-bromo-2-chlorobenzoyl chloride
Phenetole
5-bromo-2-chloro-4'-ethoxybenzophenone
N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine
Hexachlorobutadiene HCBD
Hexachlorobenzene HCB
Pentachlorobenzene PeCB

Future Research Directions and Emerging Opportunities for 4 Bromo 2 Chloro 1 Methoxybenzene

Development of More Sustainable Synthetic Routes

The traditional synthesis of halogenated aromatic compounds often involves harsh reagents and generates significant waste. Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. For 4-bromo-2-chloro-1-methoxybenzene, this involves exploring alternative reagents, solvents, and energy inputs.

Key areas for future investigation include:

Eco-Friendly Halogenation: Research into the use of sodium halides, such as sodium chloride, as a source for electrophilic halogens in greener solvents like ethanol is a promising avenue. researchgate.netx-mol.netnih.gov This approach minimizes the use of toxic and corrosive halogenating agents.

Biocatalysis: The use of halogenase enzymes presents a highly selective and environmentally benign route for the synthesis of halogenated organic compounds. rsc.orgsemanticscholar.org Future work could focus on identifying or engineering halogenases that can regioselectively halogenate anisole (B1667542) derivatives to produce this compound. chemrxiv.orgbiorxiv.org Flavin-dependent halogenases (FDHs) are particularly interesting due to their ability to perform selective halogenation on non-native substrates. chemrxiv.org

Alternative Methylation Agents: Traditional methylation agents like dimethyl sulfate are highly toxic. mdpi.com Research into greener alternatives, such as dimethyl carbonate or methanol (B129727), for the synthesis of anisole derivatives is crucial for developing more sustainable processes. mdpi.com

Process Optimization: Investigating reaction conditions that minimize energy consumption and waste generation, such as moving from batch to continuous flow processes, is another important research direction. An eco-friendly process for preparing bromobenzene has been described that utilizes an in-situ generation of hypobromous acid from a water-soluble brominating reagent activated by a mineral acid at elevated temperatures. google.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
ParameterConventional MethodsSustainable Alternatives
Halogenating AgentsLiquid bromine, anhydrous aluminum chlorideSodium halides, hypobromous acid (in-situ), halogenase enzymes
SolventsOften hazardous organic solventsEthanol, water, biocompatible media
CatalystsLewis acids (e.g., AlCl3)Biocatalysts (enzymes), photocatalysts
ByproductsOften toxic and difficult to separateBenign or easily recyclable byproducts

Exploration of Novel Catalytic Systems

The reactivity of the bromine and chlorine substituents on the aromatic ring of this compound makes it an ideal substrate for various cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Future research will likely focus on developing more efficient and versatile catalytic systems for these transformations.

Emerging opportunities in this area include:

Advanced Cross-Coupling Catalysts: There is ongoing research to develop new and more efficient catalysts for Suzuki-Miyaura and Mizoroki-Heck reactions. mdpi.comnih.govvu.ltbit.edu.cnnih.govresearchgate.netorganic-chemistry.org This includes the use of palladium-based catalysts with novel ligands and bimetallic nanoparticles which can exhibit enhanced catalytic activity and stability. nih.gov A dual catalytic system involving nickel and cobalt has shown promise for cross-electrophile coupling reactions. nih.gov

Photocatalysis: Visible-light photocatalysis offers a green and efficient method for organic synthesis, often proceeding under mild conditions. organic-chemistry.orgnih.govsemanticscholar.org Exploring photocatalytic systems for the functionalization of this compound could lead to novel synthetic pathways.

C-H Activation: Direct C-H activation is a powerful tool in organic synthesis that avoids the need for pre-functionalized starting materials. mdpi.comresearchgate.net Developing catalytic systems that can selectively activate C-H bonds in the presence of the existing halogen substituents on this compound would open up new avenues for creating complex molecules.

Table 2: Emerging Catalytic Systems for Functionalization
Catalytic SystemKey FeaturesPotential Application for this compound
Noble Metal NanocatalystsHigh surface-to-volume ratio, high activity. nih.govSuzuki and Heck cross-coupling reactions. nih.gov
Visible-Light PhotocatalystsUses light as an energy source, mild reaction conditions. organic-chemistry.orgnih.govSynthesis of complex organic molecules.
Dual Catalytic SystemsCan facilitate sequential, one-pot reactions. nih.govStepwise functionalization of the bromo and chloro groups.

Expansion of Biological Applications through Structure-Activity Relationship Studies

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of halogens to modulate a molecule's physicochemical properties and biological activity. mdpi.com While the direct biological applications of this compound are not extensively documented, its derivatives hold significant potential.

Future research should focus on:

Synthesis of Analog Libraries: Systematically modifying the structure of this compound to create libraries of related compounds. This could involve, for example, replacing the bromo or chloro substituents with other functional groups via cross-coupling reactions.

Structure-Activity Relationship (SAR) Studies: Screening these analog libraries against various biological targets to identify compounds with interesting activities. Quantum-chemistry-based design has been used to augment the affinities of halobenzene derivatives for specific biological targets. nih.gov

Investigation of Halogen Bonding: Understanding the role of the bromine and chlorine atoms in ligand-receptor interactions. Halogen bonds can be crucial for binding affinity and selectivity.

Metabolic Stability and Toxicity Profiling: Evaluating the metabolic fate and potential toxicity of newly synthesized derivatives to ensure their suitability for further development. Some halogenated anisoles have been found to have relatively low biological activity in certain tests. nih.gov

Advanced Environmental Remediation Strategies for Halogenated Aromatic Ethers

The persistence of halogenated organic compounds in the environment is a significant concern. researchgate.net Developing effective remediation strategies for compounds like this compound and other halogenated aromatic ethers is crucial.

Promising areas for future research include:

Biodegradation: Identifying and engineering microorganisms that can degrade halogenated aromatic compounds. nih.goveurochlor.orgslideshare.net While higher chlorinated compounds are often susceptible to anaerobic biotransformation, lower chlorinated ones can be degraded aerobically. eurochlor.org The degradation of brominated organic compounds by microbial consortia has also been demonstrated. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species like hydroxyl radicals that can non-selectively oxidize and mineralize a wide range of organic pollutants. wikipedia.orgspartanwatertreatment.commembranechemicals.commdpi.comnih.gov Research into optimizing AOPs, such as those involving ozone, UV light, and hydrogen peroxide, for the degradation of halogenated ethers is a key area. nih.gov

Catalytic Dehalogenation: Developing robust and efficient catalysts for the removal of halogen atoms from aromatic rings. acs.org Copper-catalyzed hydrodehalogenation has shown promise for the detoxification of brominated aromatic pollutants. mdpi.com Reductive dehalogenation is a key process in the environmental fate of many halogenated compounds. acs.org

Electrochemical Remediation: Electrochemical reduction is an emerging technology for the degradation of halogenated environmental pollutants. researchgate.net This method can cleave carbon-halogen bonds, leading to less toxic products. acs.org

Table 3: Comparison of Remediation Strategies
Remediation StrategyMechanismAdvantagesResearch Focus
BiodegradationMicrobial metabolism. nih.govEnvironmentally friendly, low cost. nih.govIsolation and engineering of specialized microbes. slideshare.net
Advanced Oxidation Processes (AOPs)Generation of highly reactive radicals. wikipedia.orgEffective for a broad range of pollutants. spartanwatertreatment.comProcess optimization and combination of different AOPs. nih.gov
Catalytic DehalogenationCatalytic cleavage of C-X bonds. acs.orgHigh selectivity and efficiency.Development of novel, robust catalysts. mdpi.com
Electrochemical RemediationReductive cleavage of C-X bonds. researchgate.netCan be applied in-situ.Improving efficiency and scalability. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-chloro-1-methoxybenzene, and how can reaction efficiency be validated?

  • Methodology : The compound is typically synthesized via electrophilic aromatic substitution or methoxylation of pre-halogenated benzene derivatives. For validation, monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC/HPLC (>97.0% purity thresholds are standard) . Nuclear Magnetic Resonance (NMR) is critical for structural validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.46 (d, J = 2.4 Hz, 1H), 7.28 (dd, J = 2.0, 8.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 3.90 (s, 3H, OCH₃) .
  • ¹³C NMR : Key signals at δ 150.82 (C-OCH₃), 131.59–112.48 (aromatic carbons) confirm regiochemistry .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodology : Store the compound in inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis of the methoxy group. Monitor degradation via periodic GC-MS analysis. Avoid exposure to moisture or strong bases, as the chloro and bromo substituents may undergo nucleophilic displacement under alkaline conditions .

Q. What analytical techniques are essential for distinguishing positional isomers (e.g., 4-bromo-2-chloro vs. 2-bromo-4-chloro derivatives)?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Coupled with NOESY NMR to identify spatial proximity of substituents. For example, the methoxy group’s deshielding effect on adjacent protons in ¹H NMR distinguishes substitution patterns .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The bromine atom at the para position is more reactive toward palladium-catalyzed couplings due to lower steric hindrance compared to the ortho-chloro group. Optimize catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) and track regioselectivity via LC-MS. Competitive experiments with analogous compounds (e.g., 4-bromo-1-chloro-2-fluorobenzene ) can elucidate electronic effects .

Q. What strategies resolve contradictions in reported reaction yields during scale-up synthesis?

  • Methodology : Perform Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity). For example, higher temperatures (>100°C) may deactivate palladium catalysts, reducing yields. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Cross-reference with safety protocols for handling corrosive intermediates (e.g., benzoyl chloride derivatives ).

Q. How can computational modeling predict the compound’s behavior in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and transition states. The methoxy group’s electron-donating effect activates the ring at the para position, while the chloro group deactivates ortho sites. Compare with experimental kinetic data (e.g., Hammett plots) .

Q. What are the challenges in identifying and characterizing byproducts during functionalization of this compound?

  • Methodology : Use tandem LC-MS/MS to detect low-abundance byproducts (e.g., dehalogenated or dimerized species). For structural elucidation, isolate intermediates via preparative HPLC and analyze via 2D NMR (COSY, HSQC). Reference spectral libraries (e.g., PubChem ) to confirm novel derivatives.

Methodological Notes

  • Safety : Handle with corrosion-resistant equipment (gloves, goggles) due to risks of skin/eye irritation .
  • Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .
  • Purity Standards : Adhere to >97.0% GC/HPLC thresholds for reproducibility in downstream applications .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-chloro-1-methoxybenzene
Reactant of Route 2
Reactant of Route 2
4-bromo-2-chloro-1-methoxybenzene

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